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molecular formula C11H12F2O3 B2539625 Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate CAS No. 92207-60-8

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Cat. No. B2539625
M. Wt: 230.211
InChI Key: OYRPSENEIFZNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221742B2

Procedure details

A mixture of 48 g of ethyl bromodifluoroacetate, 4.5 g of dibromoethane and 50 g of tetrahydrofuran was added dropwise to a mixture of 15 g of zinc, 21 g of benzaldehyde, 60 mL of trimethyl borate, and 50 g of tetrahydrofuran at a temperature of 60° C., followed by stirring for 10 hours at 90° C. Thereafter, 100 g of 10 wt % hydrochloric acid was added to quench the reaction. By filtration, the insoluble was removed, and the filtrate was washed with saturated sodium chloride water. The reaction solution after washing was concentrated under reduced pressure. The concentrate was purified by distillation, obtaining 28 g of the target compound, ethyl 2,2-difluoro-3-hydroxy-3-phenylpropionate as colorless oily matter (yield 60%).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].BrC(Br)C.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.B(OC)(OC)OC.Cl>[Zn].O1CCCC1>[F:8][C:2]([F:9])([CH:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
50 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
15 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
50 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring for 10 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
By filtration
CUSTOM
Type
CUSTOM
Details
the insoluble was removed
WASH
Type
WASH
Details
the filtrate was washed with saturated sodium chloride water
WASH
Type
WASH
Details
The reaction solution after washing
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The concentrate was purified by distillation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC(C(=O)OCC)(C(C1=CC=CC=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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